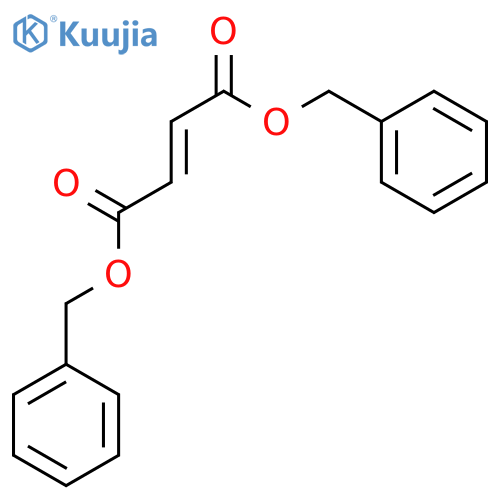Cas no 622-06-0 (Dibenzyl Maleate)

Dibenzyl Maleate structure
商品名:Dibenzyl Maleate
Dibenzyl Maleate 化学的及び物理的性質
名前と識別子
-
- 2-Butenedioic acid(Z)-bis(phenyl methyl)ester
- Dibenzyl Maleate
- 622-06-0
- Fumaric acid dibenzyl ester
- 2-Butenedioic acid (E)-, bis(phenylmethyl) ester
- 62-26-0
- SCHEMBL337503
- dibenzyl (Z)-but-2-enedioate
- CPZVJYPXOWWFSW-QXMHVHEDSA-N
- NSC7577
- Maleic Acid Dibenzyl Ester; (Z)-2-Butenedioic Acid Bis(phenylmethyl) Ester; (2Z)-2-Butenedioic Acid Bis(phenylmethyl) Ester
-
- インチ: InChI=1S/C18H16O4/c19-17(21-13-15-7-3-1-4-8-15)11-12-18(20)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11-
- InChIKey: CPZVJYPXOWWFSW-QXMHVHEDSA-N
- ほほえんだ: c1ccc(cc1)COC(=O)/C=C\C(=O)OCc2ccccc2
計算された属性
- せいみつぶんしりょう: 296.10488
- どういたいしつりょう: 296.10485899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 8
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 52.6Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 420.8±25.0 °C at 760 mmHg
- フラッシュポイント: 209.1±21.6 °C
- PSA: 52.6
- じょうきあつ: 0.0±1.0 mmHg at 25°C
Dibenzyl Maleate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl Maleate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D417895-100mg |
Dibenzyl Maleate |
622-06-0 | 100mg |
$ 270.00 | 2023-09-07 | ||
| TRC | D417895-5mg |
Dibenzyl Maleate |
622-06-0 | 5mg |
$81.00 | 2023-05-18 | ||
| TRC | D417895-1g |
Dibenzyl Maleate |
622-06-0 | 1g |
$1068.00 | 2023-05-18 | ||
| TRC | D417895-25mg |
Dibenzyl Maleate |
622-06-0 | 25mg |
$138.00 | 2023-05-18 | ||
| A2B Chem LLC | AG88133-25mg |
2-Butenedioic acid(Z)-bis(phenyl methyl)ester |
622-06-0 | 25mg |
$688.00 | 2024-04-19 | ||
| A2B Chem LLC | AG88133-5mg |
2-Butenedioic acid(Z)-bis(phenyl methyl)ester |
622-06-0 | 5mg |
$569.00 | 2024-04-19 | ||
| TRC | D417895-250mg |
Dibenzyl Maleate |
622-06-0 | 250mg |
$540.00 | 2023-05-18 |
Dibenzyl Maleate 関連文献
-
Nikolaos Kaplaneris,Aikaterini Bisticha,Giorgos N. Papadopoulos,Dimitris Limnios,Christoforos G. Kokotos Green Chem. 2017 19 4451
622-06-0 (Dibenzyl Maleate) 関連製品
- 65416-24-2(Benzyl but-2-enoate)
- 37526-89-9(benzyl 3-methylbut-2-enoate)
- 2495-35-4(Benzyl Acrylate (Stabilized with 50ppm of MEHQ))
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
